REACTION_CXSMILES
|
[N+:1]([CH:4]([CH3:7])[CH2:5][OH:6])([O-:3])=[O:2].S(=O)(=O)(O)[O-].[Na+].[CH2:14]=[C:15]([CH3:17])[CH3:16]>C1(C)C=CC=CC=1>[C:15]([O:6][CH2:5][CH:4]([N+:1]([O-:3])=[O:2])[CH3:7])([CH3:17])([CH3:16])[CH3:14] |f:1.2|
|
Name
|
|
Quantity
|
36.6 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C(CO)C
|
Name
|
Example 1a]in
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
S([O-])(O)(=O)=O.[Na+]
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
C=C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OCC(C)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |